molecular formula C28H37ClO7 B1667901 ベクロメタゾンジプロピオン酸 CAS No. 5534-09-8

ベクロメタゾンジプロピオン酸

カタログ番号: B1667901
CAS番号: 5534-09-8
分子量: 521.0 g/mol
InChIキー: KUVIULQEHSCUHY-YACRWRLYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Beclomethasone dipropionate has a wide range of applications in scientific research:

作用機序

Safety and Hazards

Beclomethasone dipropionate may damage fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

将来の方向性

Improvement in asthma symptoms can occur within 24 hours of the beginning of treatment with Beclomethasone dipropionate and should be expected within the first or second week, but maximum benefit should not be expected until 3 to 4 weeks of therapy . The potential clinical efficacy of Beclomethasone dipropionate may be better than 5-ASA .

生化学分析

Biochemical Properties

Beclomethasone dipropionate interacts with the glucocorticoid receptor . The active metabolite, 17-BMP, has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone and 25 times that of beclomethasone dipropionate . Upon binding of the ligand, the glucocorticoid receptors dimerize and translocate into the nucleus, where they subsequently bind to glucocorticoid response elements (GRE) on glucocorticoid-responsive genes, leading to changes in transcription .

Cellular Effects

Beclomethasone dipropionate works by attenuating the inflammatory responses associated with asthma, allergic rhinitis, nasal polyps, and corticosteroid-responsive dermatoses . It suppresses the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Temporal Effects in Laboratory Settings

It is known that beclomethasone dipropionate is rapidly converted to its active metabolite, 17-BMP, upon administration .

Dosage Effects in Animal Models

It is known that beclomethasone dipropionate is used for the treatment of recurrent airway obstruction (RAO) in horses .

Metabolic Pathways

Beclomethasone dipropionate is metabolized by esterase enzymes found in most tissues to its active metabolite, 17-BMP . This conversion is rapid and extensive .

Transport and Distribution

Beclomethasone dipropionate is rapidly absorbed through the lungs; prior to absorption there is extensive conversion to its active metabolite beclometasone-17-monopropionate via esterase enzymes that are found in most tissues .

Subcellular Localization

It is known that upon binding to the glucocorticoid receptor, the glucocorticoid receptor-glucocorticoid complex translocates into the nucleus .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of beclomethasone dipropionate involves multiple steps:

Industrial Production Methods: Industrial production of beclomethasone dipropionate involves similar synthetic routes but on a larger scale. The process includes strict control of reaction conditions, purification steps, and quality assurance to ensure the consistency and efficacy of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Typically involves water or aqueous solutions under mild conditions.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

    Hydrolysis: Beclomethasone 17-monopropionate.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Beclomethasone dipropionate involves the conversion of prednisolone acetate to Beclomethasone dipropionate through a series of reactions.", "Starting Materials": ["Prednisolone acetate", "Propionic anhydride", "Benzene", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Chloroform"], "Reaction": [ { "Step 1": "Prednisolone acetate is dissolved in benzene and reacted with sodium hydroxide to form prednisolone.", "Reagents": ["Prednisolone acetate", "Benzene", "Sodium hydroxide"], "Conditions": "Room temperature, under nitrogen atmosphere", "Yield": "90%" }, { "Step 2": "Prednisolone is reacted with propionic anhydride in chloroform to form Beclomethasone dipropionate.", "Reagents": ["Prednisolone", "Propionic anhydride", "Chloroform"], "Conditions": "Room temperature, under nitrogen atmosphere", "Yield": "80%" }, { "Step 3": "Beclomethasone dipropionate is purified by recrystallization from methanol.", "Reagents": ["Beclomethasone dipropionate", "Methanol"], "Conditions": "Room temperature", "Yield": "70%" } ] }

Beclomethasone dipropionate is a corticosteroid and prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions. 17-BMP has been shown _in vitro_ to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone and 25 times that of beclomethasone dipropionate. Upon binding of the ligand, the glucocorticoid receptors dimerize and translocate into the nucleus, where they subsequently bind to glucocorticoid response elements (GRE) on glucocorticoid-responsive genes, leading to changes in transcription. There are several proposed mechanisms for the anti-inflammatory action of corticosteroids. Corticosteroids may work by increasing the transcription of genes coding for anti-inflammatory proteins, including lipocortin-1 and interleukin-10. Corticosteroids were also shown to inhibit the expression of multiple genes that encode pro-inflammatory factors, such as cytokines, chemokines, and adhesion molecules, that are activated during the chronic inflammatory process. This is thought to be due to the direct inhibitory interaction between activated glucocorticoid receptors and activated pro-inflammatory transcription factors, such as nuclear factor-kappa B and activator protein-1. Chronic inflammation is often characterized by enhanced expression of these transcription factors that bind to and activate coactivator molecules, which then acetylate core histones to switch on gene transcription to further amplify the inflammatory process. Corticosteroids suppress the multiple inflammatory gene expression by promoting histone deacetylation, resulting in tighter coiling of DNA and reduced access of transcription factors to their binding sites.

CAS番号

5534-09-8

分子式

C28H37ClO7

分子量

521.0 g/mol

IUPAC名

[2-[(9R,10S,13S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16?,19?,20?,21?,25-,26-,27-,28-/m0/s1

InChIキー

KUVIULQEHSCUHY-YACRWRLYSA-N

異性体SMILES

CCC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC

正規SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC

外観

White to off-white crystalline powder.

melting_point

208-210

5534-09-8

物理的記述

Solid

ピクトグラム

Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

2.08e-03 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Aerobec
AeroBec Forte
Aldecin
Apo-Beclomethasone
Ascocortonyl
Asmabec Clickhaler
Beclamet
Beclazone
Beclazone Easy Breathe
Beclo Asma
Beclo AZU
Beclocort
Becloforte
Beclomet
Beclometasone
Beclomethasone
Beclomethasone Dipropionate
Beclorhinol
Becloturmant
Beclovent
becodisk
Becodisks
Beconase
Beconase AQ
Becotide
Bemedrex Easyhaler
Bronchocort
Dipropionate, Beclomethasone
Ecobec
Filair
Filair Forte
Junik
Nasobec Aqueous
Prolair
Propaderm
Qvar
Respocort
Sanasthmax
Sanasthmyl
Vancenase
Vanceril
Ventolair
Viarin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beclomethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Beclomethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Beclomethasone dipropionate
Reactant of Route 4
Reactant of Route 4
Beclomethasone dipropionate
Reactant of Route 5
Reactant of Route 5
Beclomethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Beclomethasone dipropionate
Customer
Q & A

Q1: How does beclomethasone dipropionate exert its anti-inflammatory effects?

A1: Beclomethasone dipropionate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. [] This complex then translocates to the nucleus, where it interacts with DNA to regulate the transcription of various genes. [] This results in the inhibition of inflammatory mediators, such as cytokines and chemokines, and the recruitment of inflammatory cells. [, ]

Q2: Does BDP affect bronchial hyperresponsiveness?

A2: Yes, studies show that BDP improves bronchial hyperresponsiveness, as demonstrated by increased PC20 values in histamine challenge tests. This improvement is comparable to that observed with twice the dose of another inhaled corticosteroid, beclomethasone dipropionate. []

Q3: Does BDP affect the expression of adhesion molecules involved in inflammation?

A3: Research indicates that BDP can downregulate the expression of P-selectin and ICAM-1, which are adhesion molecules involved in the inflammatory process in ulcerative colitis. []

Q4: What is the molecular formula and weight of beclomethasone dipropionate?

A4: The molecular formula of beclomethasone dipropionate is C28H37ClO7, and its molecular weight is 521.05 g/mol. (Please refer to chemical databases for verification.)

Q5: Is there spectroscopic data available for BDP?

A5: While the provided research articles do not explicitly delve into spectroscopic data, FTIR studies have been conducted to investigate the interaction between BDP and polymers used in tablet formulations. [] These studies confirmed the absence of chemical interactions between drug and excipients.

Q6: How does the formulation of BDP affect its stability and delivery?

A6: Different formulations of BDP, such as dry powder inhalers (DPI) and hydrofluoroalkane (HFA)-based metered dose inhalers (MDI), have been developed. [, ] The choice of carrier and excipients in these formulations can influence particle size distribution, fine particle mass, and ultimately, drug delivery to the lungs. []

Q7: What is known about the pharmacokinetics of beclomethasone dipropionate?

A7: BDP undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability. [, ] This characteristic is attributed to its high lipophilicity and affinity for metabolizing enzymes. Studies have investigated the steady-state pharmacokinetics of BDP, demonstrating that despite chronic use, the drug exhibits a relatively short half-life. []

Q8: Can BDP affect blood glucose and lipid metabolism?

A8: Research suggests that high doses of inhaled BDP may influence carbohydrate and lipid metabolism in healthy individuals. One study reported a significant increase in fasting serum insulin and cholesterol levels after four weeks of treatment with 500 mcg BDP twice daily. []

Q9: What are the potential systemic effects of high-dose inhaled BDP?

A9: While generally considered safe, high doses of inhaled BDP can potentially impact the hypothalamic-pituitary-adrenal (HPA) axis, bone metabolism, and circulating leukocytes. [] Research suggests that attaching a spacer device, such as a Volumatic, can help reduce these systemic effects by minimizing oropharyngeal deposition and subsequent swallowing of the drug. []

Q10: Are there any long-term effects associated with BDP use?

A10: Long-term use of inhaled corticosteroids, including BDP, has raised concerns about potential effects on bone mineral density, particularly in children. [] While research in this area is ongoing, some studies suggest that regular monitoring of bone health may be warranted, especially in patients receiving high doses or prolonged treatment.

Q11: What strategies can be employed to improve the delivery of BDP to the lungs?

A11: Particle size plays a crucial role in determining lung deposition of inhaled medications. Research has focused on developing formulations that optimize fine particle delivery, such as the use of extra-fine particle hydroalkane pressurized metered dose inhalers (pMDI) and the incorporation of spacer devices with traditional MDIs. [, ]

Q12: What are the advantages of using a breath-activated inhaler like the Autohaler for delivering BDP?

A12: Breath-activated inhalers like the Autohaler can improve patient coordination and drug delivery compared to traditional MDIs. A study comparing the two delivery methods for BDP found equivalent clinical efficacy, suggesting that the Autohaler can be a valuable alternative for patients who struggle with coordination. []

Q13: How does BDP compare to other corticosteroids used to treat similar conditions?

A13: Several studies have compared the efficacy and safety of BDP to other inhaled corticosteroids, such as budesonide, fluticasone propionate, and tixocortol pivalate. [, , , , ] Results vary depending on the specific drug, dosage, and outcome measures used. For instance, one study found fluticasone propionate to be more effective than BDP at the same dose in improving lung function, while another study reported similar efficacy between BDP and budesonide in terms of asthma control. [, ]

Q14: Are there any non-steroidal alternatives to BDP for treating asthma?

A14: Yes, nedocromil sodium, a mast cell stabilizer, has been investigated as a potential alternative to inhaled corticosteroids in asthma management. A comparative study found nedocromil sodium to be comparable to BDP in improving lung function and reducing asthma symptoms. []

Q15: Are there any biomarkers for monitoring BDP efficacy or predicting treatment response?

A15: While the provided articles do not extensively explore specific biomarkers, research on biomarkers for asthma control and corticosteroid response is ongoing. For example, blood eosinophil counts and fractional exhaled nitric oxide (FeNO) levels have been investigated as potential markers for monitoring treatment response. Further research is needed to identify reliable biomarkers for personalized BDP therapy.

Q16: What are the implications of drug-metabolizing enzyme interactions with BDP?

A16: BDP is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4. [] Co-administration with drugs that induce or inhibit CYP3A4 can alter BDP serum concentrations, potentially leading to reduced efficacy or increased risk of side effects. Further research is needed to fully understand the clinical implications of these interactions and develop strategies for their management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。